2-Amino-5-chloro-3-nitropyridine

Vue d'ensemble

Description

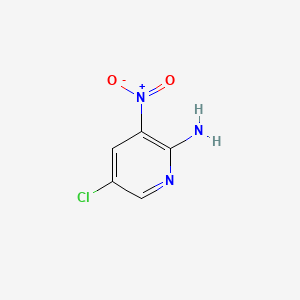

2-Amino-5-chloro-3-nitropyridine is an organic compound with the molecular formula C5H4ClN3O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a nitro group at the third position on the pyridine ring. It appears as a light yellow to brown crystalline powder and is used in various chemical and pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Amino-5-chloro-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-amino-5-chloropyridine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the third position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-chloro-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Oxidation: Various oxidizing agents, though specific conditions depend on the desired product.

Major Products Formed

Reduction: 2-Amino-5-chloro-3-aminopyridine.

Substitution: Products depend on the nucleophile used, such as 2-amino-5-(substituted)-3-nitropyridine.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity : Research indicates that derivatives of 2-Amino-5-chloro-3-nitropyridine exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have been tested against various bacterial strains, showing promising results in inhibiting growth .

Synthesis of Anticancer Agents : The compound serves as a precursor in the synthesis of novel anticancer agents. For example, modifications to the nitro group can enhance the bioactivity of certain derivatives, leading to compounds with improved efficacy against cancer cell lines .

Agrochemical Applications

Pesticide Development : this compound is utilized in the synthesis of pyridine-based insecticides. These compounds are noted for their low toxicity to non-target organisms and environmental stability. They are particularly effective against a range of agricultural pests, making them valuable in crop protection strategies .

Plant Growth Regulators : The compound has been explored for its potential in developing plant growth regulators. Its derivatives can influence plant growth patterns and improve yield through hormonal modulation .

Material Science Applications

Dyes and Pigments : Due to its chromophoric properties, this compound is also employed in dye synthesis. The compound can be modified to produce vibrant colors used in textiles and other materials .

Polymer Chemistry : Its reactivity allows it to be integrated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing into its use as a functional monomer in creating advanced polymeric materials .

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound showed inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This highlights its potential as a lead compound for developing new antibiotics .

- Pesticide Formulation Development : In another case, formulations containing derivatives of this compound were tested in field trials against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, showcasing its effectiveness as an insecticide .

Mécanisme D'action

The mechanism of action of 2-amino-5-chloro-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for potential interactions through hydrogen bonding and electrostatic interactions. The amino group can participate in nucleophilic reactions, while the chlorine atom can be involved in halogen bonding. These interactions can modulate the activity of biological targets, leading to various pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-5-chloro-3-methylbenzoic acid

- 2-Chloro-3-fluoro-5-nitropyridine

- 3-Bromo-2-chloro-6-methyl-5-nitropyridine

- 3-Amino-2-chloro-5-nitro-1,4-naphthoquinone

Uniqueness

2-Amino-5-chloro-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Activité Biologique

2-Amino-5-chloro-3-nitropyridine is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of amino, chloro, and nitro functional groups, which contribute to its reactivity and interaction with biological systems. This article explores its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and xenobiotics. The binding of this compound to these enzymes can inhibit or modify their activity, affecting drug metabolism and efficacy.

- Cell Signaling Modulation : It influences cellular signaling pathways by modulating the activity of kinases and phosphatases, leading to altered cellular responses. This modulation can impact processes such as apoptosis, proliferation, and differentiation.

- Gene Expression Regulation : The compound can interact with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. This suggests a role in gene expression modulation that could be harnessed for therapeutic purposes.

The biochemical properties of this compound include:

- Hydrogen Bonding : The compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This property is crucial for its role as an enzyme inhibitor.

- Stability and Degradation : Under standard laboratory conditions, the compound exhibits relative stability; however, it may degrade under specific conditions such as exposure to light or heat. Long-term studies indicate that its effects on cellular functions can become more pronounced over time.

Dermal Absorption Study

A significant study investigated the dermal absorption characteristics of related compounds (specifically 2-amino-5-nitrophenol), which can provide insights into the behavior of this compound in dermal applications. The study utilized a Franz diffusion cell method on mini pig skin:

| Measurement | Value (%) |

|---|---|

| WASH (30 min) | 72.2 ± 2.7 |

| SWAB (24 h) | 4.6 ± 1.4 |

| Stratum Corneum (SC) | 1.0 ± 2.3 |

| Skin (Dermis + Epidermis) | 4.6 ± 1.3 |

| Receptor Fluid (RF) | 9.1 ± 2.9 |

| Total Dermal Absorption | 13.6 ± 2.9 |

| Total Recovery | 91.4 ± 3.9 |

This data highlights the absorption dynamics and potential bioavailability of nitropyridine derivatives when applied topically .

Pharmacological Studies

Research has indicated that compounds within the nitropyridine class exhibit various pharmacological effects, including antimicrobial, antifungal, and anticancer activities. The presence of halogen and nitro groups enhances interactions with biological targets, making these compounds promising candidates for further medicinal chemistry studies .

Propriétés

IUPAC Name |

5-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILTXHIJUUIMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961294 | |

| Record name | 5-Chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-39-2, 409-39-2 | |

| Record name | 5409-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 2-Amino-5-chloro-3-nitropyridine?

A1: this compound is an organic compound with the molecular formula C5H4ClN3O2. While its exact molecular weight isn't specified in the provided abstracts, it can be calculated as 189.56 g/mol. Research utilizes spectroscopic techniques to characterize this compound. [, ] For instance, studies employ techniques like FTIR and FT-Raman spectroscopy, along with UV-Visible spectral analysis. [] These methods help researchers understand the vibrational frequencies associated with different bonds and the electronic transitions within the molecule.

Q2: How is computational chemistry being used to study this compound?

A2: Researchers are employing computational methods like Density Functional Theory (DFT) to analyze this compound. [] DFT calculations can provide insights into the electronic structure and properties of the molecule. Additionally, molecular docking studies are being conducted. [] This computational technique helps predict the preferred orientation of a molecule, in this case, this compound, when bound to a target protein. These simulations can help researchers understand potential interactions and binding affinities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.